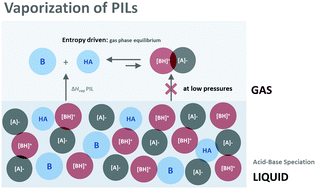Vaporization of protic ionic liquids derived from organic superbases and short carboxylic acids†
Physical Chemistry Chemical Physics Pub Date: 2017-06-07 DOI: 10.1039/C7CP02023F
Abstract
This work presents a comprehensive evaluation of the phase behaviour and cohesive enthalpy of protic ionic liquids (PILs) composed of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) organic superbases with short-chain length (acetic, propionic and butyric) carboxylic acids. Glass transition temperatures, Tg, and enthalpies of vaporization, ΔHvap, were measured for six [BH][A] (1 : 1) PILs (B = DBN, DBU; A = MeCOO, EtCOO, nPrCOO), revealing more significant changes upon increasing the number of –CH2– groups in the base than in the acid. The magnitude of ΔHvap evidences that liquid PILs have a high proportion of ions, although the results also indicate that in DBN PILs the concentration of neutral species is not negligible. In the gas phase, these PILs exist as a distribution of ion pairs and isolated neutral species, with speciation being dependent on the temperature and pressure conditions – at high temperatures and low pressures the separated neutral species dominate. The higher Tg and ΔHvap of the DBU PILs are explained by the stronger basicity of DBU (as supported by NMR and computational calculations), which increases the extent of proton exchange and the ionic character of the corresponding PILs, resulting in stronger intermolecular interactions in condensed phases.


Recommended Literature
- [1] High-throughput quantitative top-down proteomics
- [2] Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†
- [3] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [4] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [5] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide
- [6] Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted [14]tribenzotriphyrin(2.1.1)†
- [7] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†
- [8] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [9] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [10] PCBs and PBDEs in environmental samples from King George Island and Ardley Island, Antarctica†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 499-08-1
-
CAS no.: 487-68-3
-
CAS no.: 4298-52-6









